
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a butenyl side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Butenyl Side Chain: The protected amino acid is then reacted with 3-buten-1-yl bromide in the presence of a base like potassium carbonate to introduce the butenyl side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
化学反応の分析
Types of Reactions
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products Formed
Epoxides and Diols: Formed from the oxidation of the butenyl side chain.
Saturated Derivatives: Formed from the reduction of the double bond.
Free Amino Acid: Formed after the removal of the Fmoc group.
科学的研究の応用
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions. It is used to create modified peptides that can act as inhibitors or substrates for various enzymes.
Medicine: Investigated for its potential use in drug development. Modified peptides containing this compound are studied for their therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of novel polymers and materials with specific properties.
作用機序
The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The butenyl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or modifications. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in peptide synthesis and modification.
類似化合物との比較
Similar Compounds
N-Fmoc-N-(3-buten-1-yl)-glycine: Similar structure but with a glycine backbone instead of phenylalanine.
N-Fmoc-N-(3-buten-1-yl)-L-alanine: Similar structure but with an alanine backbone.
Uniqueness
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is unique due to the presence of the phenylalanine backbone, which imparts specific properties to the compound. The aromatic ring in phenylalanine can participate in π-π interactions, making it useful in the study of protein-protein interactions. Additionally, the butenyl side chain provides a site for further chemical modifications, enhancing the compound’s versatility in research applications.
特性
分子式 |
C28H27NO4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H27NO4/c1-2-3-17-29(26(27(30)31)18-20-11-5-4-6-12-20)28(32)33-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h2,4-16,25-26H,1,3,17-19H2,(H,30,31)/t26-/m0/s1 |
InChIキー |
IFUBECCVSRJCIZ-SANMLTNESA-N |
異性体SMILES |
C=CCCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C=CCCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



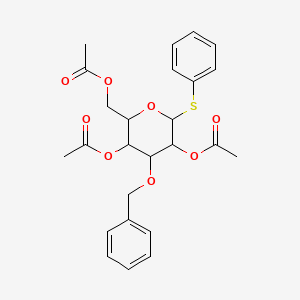




![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)
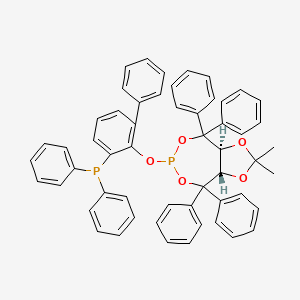
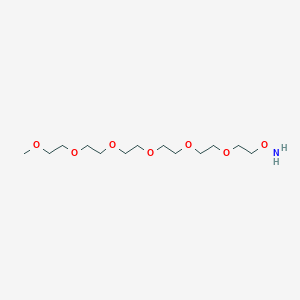
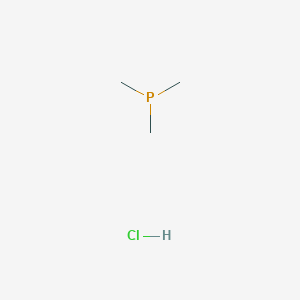
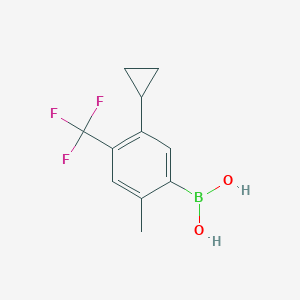
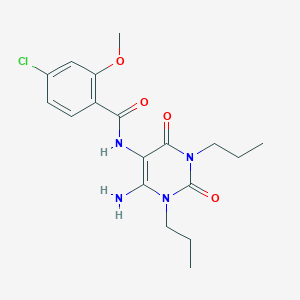
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
